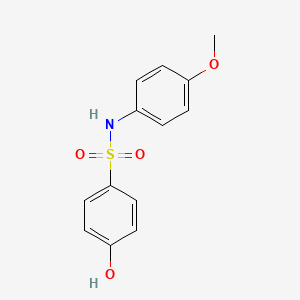

4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives often begins with the reaction of a sulfonyl chloride with an amine. In the case of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, the reaction of benzene sulfonyl chloride with 2-amino-4-chloroanisole yielded the desired sulfonamide compound. Further modification of this compound with different electrophiles led to a series of N-substituted derivatives . Similarly, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . These methods demonstrate the versatility of sulfonamide synthesis, allowing for a wide range of substitutions that can alter the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of a sulfonamide-Schiff base compound was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific cell parameters . Density Functional Theory (DFT) calculations have been employed to predict the molecular geometry and vibrational frequencies of sulfonamide derivatives, showing good agreement with experimental data . These studies provide detailed insights into the molecular conformations and potential interactions of sulfonamide compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The bioactivity studies on new benzenesulfonamides revealed that the introduction of different substituents such as hydroxy and methoxy groups can significantly affect their biological properties, including cytotoxicity and enzyme inhibition . The reactivity of these compounds can be further understood by analyzing their molecular electrostatic potential, which predicts sites for electrophilic and nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. Quantum mechanical calculations and spectroscopic investigations provide valuable information on these properties. For example, the absorption wavelengths, energy, and oscillator's strength calculated by TD-DFT complement experimental findings, indicating the electronic nature of these compounds . The thermodynamic properties and stability of sulfonamides can be assessed through thermal analysis techniques such as TGA and DTA . Additionally, the computation of non-linear optical properties, such as the first hyperpolarizability, suggests potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Diuretics and Carbonic Anhydrase Inhibition

Sulfonamide compounds, including those structurally related to "4-hydroxy-N-(4-methoxyphenyl)benzene-1-sulfonamide," are explored for their diuretic properties and carbonic anhydrase (CA) inhibitory action. These compounds show promise in treating conditions like hypertension and various edemas through their action on renal and blood vessel CA isoforms, potentially leading to blood pressure lowering and organ-protective activities (Carta & Supuran, 2013).

Antimicrobial and Antitumor Activities

Sulfonamides have demonstrated significant antimicrobial properties against bacterial infections. Beyond their antibacterial use, research has expanded into exploring their antitumor properties, highlighting the versatility of sulfonamide compounds in therapeutic applications. This diverse activity spectrum underscores their potential in drug development for treating various diseases, including cancer (Gulcin & Taslimi, 2018).

Environmental and Analytical Applications

The presence of sulfonamides in the environment and their analytical detection through methods such as capillary electrophoresis have been subjects of study. These research efforts aim at understanding the environmental impact of sulfonamides and developing reliable methods for their detection in pharmaceutical and food samples, as well as in biological fluids (Hoff & Kist, 2009).

Advanced Oxidation Processes

The degradation of pharmaceuticals, including compounds structurally related to sulfonamides, via advanced oxidation processes (AOPs) has been reviewed. This research focuses on understanding the degradation pathways, by-products, and potential environmental impacts of these processes, highlighting the importance of treating pharmaceutical pollutants to mitigate their effects on ecosystems (Qutob et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-18-12-6-2-10(3-7-12)14-19(16,17)13-8-4-11(15)5-9-13/h2-9,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBTUKXVTQCJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate](/img/structure/B2547372.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylpropanamide](/img/structure/B2547373.png)

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

![3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2547377.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)